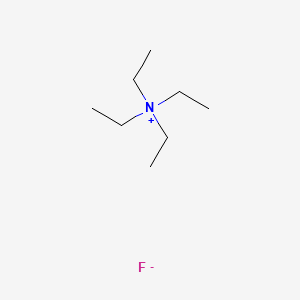

Tetraethylammonium fluoride

Übersicht

Beschreibung

Tetraethylammonium fluoride is a quaternary ammonium salt with the molecular formula C8H20FN. It is commonly used in organic synthesis as a deprotection reagent for silyl ether functional groups and as a mild and selective fluoride ion donor in fluorination reactions . This compound is also known for its role as a phase transfer catalyst in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetraethylammonium fluoride can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction typically occurs in an aqueous medium and requires careful handling due to the corrosive nature of hydrofluoric acid .

Industrial Production Methods: Industrial production of this compound often involves the use of anion exchange resins to facilitate the exchange of fluoride ions with other anions. This method ensures high purity and yield of the final product .

Types of Reactions:

Methylation: It is used in methylation reactions where it facilitates the transfer of methyl groups to various substrates.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and oxygen, with this compound acting as a catalyst.

Methylation: Methyl iodide is often used as a methylating agent in the presence of this compound.

Deuteration: Deuterium oxide is used as a deuterium source in these reactions.

Major Products:

Oxidation: Oxidized organic compounds such as alcohols and ketones.

Methylation: Methylated organic compounds.

Deuteration: Deuterated organic compounds.

Wissenschaftliche Forschungsanwendungen

Tetraethylammonium fluoride has a wide range of applications in scientific research:

Wirkmechanismus

Tetraethylammonium fluoride exerts its effects primarily through the donation of fluoride ions. These ions can participate in various chemical reactions, including nucleophilic substitution and deprotection of silyl ethers . The compound also acts as a phase transfer catalyst, facilitating the transfer of ions between different phases in a reaction mixture .

Vergleich Mit ähnlichen Verbindungen

Tetramethylammonium fluoride: Similar in structure but with methyl groups instead of ethyl groups.

Tetrabutylammonium fluoride: Contains butyl groups and is more lipophilic.

Tetraethylammonium chloride: Similar cation but with chloride as the anion.

Uniqueness: Tetraethylammonium fluoride is unique due to its specific combination of ethyl groups and fluoride ion, which provides it with distinct properties such as mild fluoride ion donation and effective phase transfer catalysis .

Biologische Aktivität

Tetraethylammonium fluoride (TEAF) is a quaternary ammonium salt that has garnered attention in various fields, particularly in organic synthesis, electrochemistry, and biological research. This article explores the biological activity of TEAF, highlighting its applications, mechanisms of action, and relevant research findings.

TEAF is characterized by its ability to act as a phase-transfer catalyst and a source of fluoride ions. The fluoride ion is known for its nucleophilic properties, making it an essential reagent in various chemical reactions. TEAF can facilitate the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals. Its reactivity is enhanced in anhydrous conditions, where the "naked" fluoride ion can deprotonate weakly acidic substrates, leading to various chemical transformations .

Applications in Biological Research

1. Modifying Biomolecules:

TEAF has been explored for its potential to modify biomolecules, which can aid in the development of new therapeutic agents. Its ability to introduce fluorine into organic molecules allows for the synthesis of compounds with improved pharmacological properties.

2. Electrochemical Applications:

In biological studies, TEAF is utilized in the development of ion-selective electrodes that enhance the accuracy of measurements in analytical chemistry. This application is particularly relevant in biochemical assays where precise ion concentration measurements are critical .

3. Catalytic Degradation of Toxic Agents:

Research has demonstrated that TEAF can catalyze the degradation of nerve agents such as VX (O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate). In studies, TEAF facilitated the rapid degradation of VX to non-toxic byproducts, showcasing its potential use in environmental remediation and chemical warfare agent neutralization .

Table 1: Summary of Biological Activities and Applications of TEAF

Case Study: Fluorination Processes

A notable application of TEAF is its role in fluorination processes involving aryl halides and nitroarenes. In a study published by the American Chemical Society, TEAF was utilized to achieve room-temperature nucleophilic aromatic substitution reactions. The results indicated high yields and selectivity for fluorinated products, demonstrating TEAF's effectiveness as a fluorination reagent under mild conditions .

Safety and Regulatory Considerations

While TEAF has shown promise in various applications, safety considerations must be addressed due to the potential toxicity associated with fluoride compounds. Proper handling procedures should be established to mitigate any risks involved with exposure to TEAF and its derivatives.

Eigenschaften

IUPAC Name |

tetraethylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUJAUYJBJRLKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883253 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dihydrate: Light beige crystalline powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

665-46-3 | |

| Record name | Tetraethylammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetraethylammonium fluoride act as a source of fluoride ions?

A1: this compound readily dissolves in polar aprotic solvents like acetonitrile and dimethyl sulfoxide, dissociating into tetraethylammonium cations (Et4N+) and fluoride anions (F-). These "naked" fluoride ions are highly reactive and act as strong nucleophiles and bases. [, , , ]

Q2: How does this compound promote elimination reactions?

A2: [, , ] The fluoride anion in TEAF acts as a strong base, abstracting a proton from β-carbon in substrates like alkyl halides. This leads to the formation of an alkene, with the halide acting as the leaving group. This reaction typically favors the formation of the more substituted, thermodynamically stable alkene (Saytzeff orientation).

Q3: Can this compound be used to generate carbanions?

A3: Yes, TEAF can deprotonate acidic protons in compounds like 2-nitropropane, generating stabilized carbanions. [] These carbanions can then react with electrophiles like benzyl halides, leading to the formation of new carbon-carbon bonds.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C8H20FN, and the molecular weight is 149.26 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: 19F NMR spectroscopy is highly effective in monitoring reactions involving this compound. [, , ] The chemical shift of the fluoride ion provides valuable information about its interaction with the solvent and other species in solution.

Q6: Is this compound compatible with protic solvents?

A6: this compound reacts with protic solvents like water and alcohols, forming hydrogen fluoride (HF) and the corresponding ether. Therefore, it's crucial to use dry aprotic solvents when working with TEAF. [, ]

Q7: How does this compound interact with molecular sieves?

A7: [] TEAF in propylene carbonate solution can interact with molecular sieves, leading to changes in the solution composition and impacting its reactivity. This highlights the importance of carefully controlling reaction conditions when using TEAF.

Q8: How does this compound catalyze the synthesis of alkyl phenyl ethers?

A8: [] TEAF promotes the Williamson ether synthesis by acting as a base to deprotonate the phenol, generating a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide, forming the alkyl phenyl ether.

Q9: Can this compound be used in photocatalytic reactions?

A9: Yes, TEAF has been used in the photocatalytic monofluorination of benzene. [] In this reaction, TEAF acts as a source of fluoride ions, which react with benzene radical cations generated through photoinduced electron transfer.

Q10: Are there computational studies on the reactivity of this compound?

A10: While specific computational studies on TEAF itself might be limited in the provided literature, computational tools like density functional theory (DFT) can be employed to model the interactions of fluoride ions with various substrates, providing insights into reaction mechanisms and energetics.

Q11: How does the structure of the cation in tetraalkylammonium fluorides affect their reactivity?

A11: While the provided research focuses primarily on this compound, modifying the alkyl groups on the cation can influence the solubility and reactivity of the fluoride salt. Larger alkyl groups can enhance solubility in organic solvents, potentially influencing reaction rates and selectivity.

Q12: How can the stability of this compound solutions be improved?

A12: Using rigorously dried solvents and storing TEAF solutions under inert atmosphere are crucial for maintaining its stability and preventing hydrolysis.

Q13: What safety precautions should be taken when handling this compound?

A13: this compound is corrosive and hygroscopic. Proper personal protective equipment (gloves, goggles, lab coat) should always be worn when handling it. It should be handled in a well-ventilated area to avoid inhalation.

Q14: How should this compound waste be disposed of?

A14: TEAF waste should be disposed of according to local regulations and guidelines. It's crucial to avoid releasing it into the environment.

Q15: How can the concentration of this compound in solution be determined?

A15: Titration methods using standard acids can be employed to determine the concentration of TEAF solutions.

Q16: What analytical techniques are used to monitor reactions involving this compound?

A16: 19F NMR spectroscopy, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are valuable techniques for monitoring reactions involving TEAF and analyzing the reaction products. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.